3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole
Description
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by multiple aromatic substituents and sulfur-containing functional groups. Its molecular formula is C₂₃H₁₈BrCl₂N₃S₂, with a molar mass of 567.35 g/mol (CAS: 344274-82-4) . The structure includes a 1,2,4-triazole core substituted at positions 3 and 5 with sulfanyl-methyl groups bearing 4-bromobenzyl and 2,6-dichlorobenzyl moieties, respectively, and a phenyl group at position 2.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrCl2N3S2/c24-17-11-9-16(10-12-17)13-31-23-28-27-22(29(23)18-5-2-1-3-6-18)15-30-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKXEARMLJEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CSCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrCl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a diketone in the presence of a sulfur-containing reagent. The specific steps might include:
Formation of the triazole ring: : Reacting hydrazine with a diketone derivative to form the triazole core.
Introduction of the bromobenzyl group: : Bromination of the benzene ring followed by a nucleophilic substitution reaction to introduce the bromobenzyl group.
Introduction of the dichlorobenzyl group: : Chlorination of the benzene ring followed by a similar nucleophilic substitution reaction to introduce the dichlorobenzyl group.
Introduction of the phenyl group: : A final step to attach the phenyl group to the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Oxidation Reactions of Sulfanyl Moieties
The compound’s thioether (-S-) groups undergo oxidation to sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions.
Oxidation selectivity depends on reaction time and stoichiometry. The sulfoxide derivative shows enhanced polarity, making it suitable for pharmaceutical formulations requiring improved solubility.
Nucleophilic Aromatic Substitution at Halogenated Sites
The 4-bromobenzyl and 2,6-dichlorobenzyl groups participate in nucleophilic substitution reactions.
Bromine Substitution
The bromine atom undergoes replacement with nucleophiles like amines or alkoxides:
Chlorine Substitution
The 2,6-dichlorobenzyl group reacts under harsher conditions due to steric hindrance:
| Reagent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Ammonia (aq.) | Pd/C, 150°C, 48 h | 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-diaminobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole | 30% yield |
S-Alkylation and Thioether Functionalization
The sulfanyl groups act as nucleophiles in alkylation reactions, enabling side-chain diversification.
Cross-Coupling Reactions for Structural Diversification
The bromine substituent enables palladium-catalyzed cross-coupling reactions.
Interaction with Reducing Agents
Limited reductive cleavage is observed under strong conditions.
| Reagent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Partial reduction of sulfanyl groups to thiols, with triazole ring stability | <20% conversion |
Key Findings:
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Sulfur oxidation provides a pathway to modulate solubility and bioactivity.
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Halogen substituents enable precise functionalization via cross-coupling or substitution.
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Steric effects from 2,6-dichlorobenzyl reduce reactivity at chlorine sites compared to bromine.
This reactivity profile positions the compound as a versatile scaffold for antimicrobial or anticancer agent development .
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one have been synthesized and evaluated for their efficacy against various cancer cell lines. One study reported that certain triazole derivatives exhibited significant cytotoxic effects against human tumor cell lines, demonstrating low micromolar GI50 levels (1.9–3.0 μM) against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | GI50 (μM) | Reference |
|---|---|---|---|
| Triazole A | Lung | 2.5 | |
| Triazole B | Colon | 1.9 | |
| Triazole C | Breast | 3.0 |
Antimicrobial Properties
Triazole compounds are also being investigated for their antimicrobial properties. The structural features of these compounds allow them to inhibit the growth of various pathogens. A recent study focused on the synthesis of triazole derivatives and their evaluation against Gram-positive bacteria and fungi. The results indicated that certain derivatives demonstrated promising activity against strains such as Staphylococcus aureus and Candida albicans, suggesting their potential as new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Selected Triazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole D | S. aureus | 12 μg/mL | |
| Triazole E | C. albicans | 10 μg/mL |
Potential in Agricultural Applications
There is emerging interest in the application of triazole compounds as plant growth regulators or herbicides. Their ability to interact with specific biological pathways in plants can lead to enhanced growth or targeted weed control . The unique sulfanyl groups may enhance their effectiveness in agricultural settings.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a detailed study published by the National Cancer Institute, a series of triazole derivatives were synthesized and tested for their anticancer activity. The compound similar to 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole showed remarkable efficacy against multiple cancer types, emphasizing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various triazole derivatives revealed that specific compounds exhibited strong antimicrobial properties against both bacterial and fungal strains. The study utilized a range of methods including disk diffusion and broth microdilution to determine the effectiveness of these compounds .
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. triazoles are known to interact with various enzymes and receptors in biological systems. The sulfur atoms in the molecule might play a key role in binding to these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous 1,2,4-triazole derivatives, focusing on substituent effects, pharmacological activities, and crystallographic data.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
Substituent Effects: Halogens (Br, Cl, F): Improve binding to hydrophobic pockets in biological targets and enhance metabolic stability . Sulfanyl Groups: Facilitate hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition . Electron-Withdrawing Groups (NO₂, CN): Increase reactivity and polarity but may reduce bioavailability .
Crystallographic Data: The target compound’s structural analogs (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile) crystallize in monoclinic systems (space group P21/n) with weak intermolecular hydrogen bonds (C–H···N) . Similar packing patterns are expected for the target compound, though its exact crystal structure remains uncharacterized in the literature.
Pharmacological Potential: Compounds with chloro and bromo substituents (e.g., 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole) show antimicrobial activity, suggesting the target compound may share similar properties . Nitro and cyano derivatives are less explored for therapeutic use but demonstrate utility in material science and sensing .
Biological Activity
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole represents a novel addition to the class of 1,2,4-triazole derivatives. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific triazole compound, highlighting its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves various methods such as condensation reactions and cyclization processes. For the compound , a multi-step synthetic route is often employed involving the reaction of appropriate thiol derivatives with substituted benzyl halides under controlled conditions. The ultrasound-assisted synthesis method has been reported to enhance yields and reduce reaction times significantly .
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound's structure suggests that the presence of electron-withdrawing groups (like bromine and chlorine) may enhance its potency. For instance, compounds with similar structures have shown IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line | Activity Level |
|---|---|---|---|
| Compound A | 13.004 | HepG2 | High |
| Compound B | 20.500 | MCF-7 | Moderate |
| Compound C | 28.399 | HepG2 | Low |
Antifungal Activity
The antifungal properties of triazoles are well-documented, with many derivatives showing efficacy against resistant fungal strains. The compound's design incorporates sulfanyl groups which may enhance its interaction with fungal cell membranes, thereby increasing its antifungal potency. Studies have indicated that triazole derivatives can inhibit ergosterol synthesis in fungi, a crucial component of fungal cell membranes .
Table 2: Antifungal Efficacy of Selected Triazole Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Strain |
|---|---|---|
| Compound D | 0.5 µg/mL | Candida albicans |
| Compound E | 1.0 µg/mL | Aspergillus niger |
| Compound F | 2.0 µg/mL | Cryptococcus neoformans |
Structure-Activity Relationship (SAR)
The SAR analysis is critical in understanding how modifications to the triazole structure influence biological activity. Substituents such as bromine and chlorine at specific positions on the benzyl rings have been shown to affect both anticancer and antifungal activities significantly. Electron-donating groups tend to enhance activity due to increased electron density on the aromatic system, while electron-withdrawing groups often improve binding affinity through stronger interactions with biological targets .
Case Studies
- Case Study on Anticancer Properties : A recent investigation into a series of triazole derivatives demonstrated that compounds with para-substituted bromobenzyl groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their meta-substituted counterparts . The study concluded that structural modifications significantly impact biological outcomes.
- Case Study on Antifungal Effects : Another study evaluated various triazole compounds against clinical isolates of Candida species. The results indicated that compounds similar to our target showed promising antifungal activity with MIC values significantly lower than those of standard treatments .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-triazole derivatives like this compound?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes react with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical for yield improvement. Key steps include refluxing for 4–6 hours, solvent evaporation under reduced pressure, and purification via recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. The compound’s monoclinic crystal system (space group P2₁/n) can be resolved using SHELX software for refinement . Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) are identified through crystallographic data, which also inform packing diagrams and stability analysis .
Q. What spectroscopic techniques are used for characterization?
- FT-IR : Identifies functional groups (e.g., C–S stretching at ~650 cm⁻¹, aromatic C–H vibrations at ~3000 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., deshielded protons near electron-withdrawing groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?
Density Functional Theory (DFT/B3LYP/6-311G(d)) calculates geometric parameters (bond lengths, angles) and vibrational frequencies. Discrepancies arise due to crystal packing forces absent in gas-phase calculations . For example:
| Parameter | X-ray (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C–S Bond Length | 1.76 | 1.73 | 1.7 |
| N–N Bond Length | 1.34 | 1.31 | 2.2 |
Q. What strategies mitigate challenges in crystallizing sulfur-containing triazoles?
Sulfur atoms induce conformational flexibility, complicating crystallization. Strategies include:
Q. How does substituent electronic effects influence biological activity?
Electron-withdrawing groups (e.g., –Br, –Cl) enhance electrophilicity, potentially increasing interactions with biological targets. The –CF₃ group in related triazoles shows improved antimicrobial activity due to lipophilicity and membrane penetration . Activity is validated via in vitro assays (e.g., MIC testing against S. aureus) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
